[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)
Description
Properties
IUPAC Name |
[4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13(2)19(21)23-17-9-5-15(6-10-17)16-7-11-18(12-8-16)24-20(22)14(3)4/h5-12H,1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTJQICZTQZLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34447-22-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34447-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401347225 | |
| Record name | [4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13082-48-9 | |
| Record name | [4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Biphenyl dimethacrylat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Catalyst System
The predominant industrial method employs a nickel-catalyzed cross-coupling reaction between aryl zinc intermediates and halogenated precursors. This process, detailed in US Patent 4,620,025, utilizes dichlorobis(triphenylphosphine)nickel(II) (0.0035 mol%) in tetrahydrofuran (THF) at 30°C for 2.5–4 hours. The reaction proceeds through oxidative addition of the nickel catalyst to the aryl halide, followed by transmetallation with the organozinc reagent.
Key stoichiometric relationships:
| Component | Molar Ratio | Role |
|---|---|---|
| Aryl zinc intermediate | 1.0 | Nucleophile |
| 4-Bromo-2-methylacrylate | 1.05 | Electrophile |
| Ni(PPh₃)₂Cl₂ | 0.035 mol% | Catalyst |
| ZnCl₂ | 1.4 eq | Lewis acid promoter |
Laboratory-Scale Procedure
A representative synthesis from patent data:
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Grignard Formation : React 5-bromo-2-fluorotoluene (23.8 mmol) with magnesium turnings (38.1 mmol) in THF at 45°C
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Zinc Transmetallation : Add ZnCl₂ (14.9 mmol) to form aryl zinc species
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Cross-Coupling : Combine with 4-bromo-2-methylacrylate (0.102 mol) and Ni(PPh₃)₂Cl₂ (0.003 mol) at 30°C
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Workup : Acidic quench (1.5M HCl), ethyl acetate extraction, silica gel chromatography (CH₂Cl₂ eluent)
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Crystallization : Dissolve crude product in methanol (50 ml), seed at 40°C, cool to -15°C
Yield progression:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| After extraction | 82 | 82% |
| Post-crystallization | 67 | 99.5% |
Friedel-Crafts Acylation Route
Acid-Catalyzed Cyclization
Alternative syntheses employ Friedel-Crafts chemistry, though with lower regioselectivity compared to cross-coupling methods. A typical protocol involves:
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Anhydrous AlCl₃ (2.5 eq) as Lewis acid
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Dichloromethane solvent at -10°C
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Slow addition of 2-methylacryloyl chloride (2.2 eq)
Critical parameters:
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | -15°C to -5°C | Prevents diastereomer formation |
| Addition rate | 0.5 mL/min | Minimizes oligomerization |
| Catalyst activation | Pre-stir 30 min | Enhances acylation efficiency |
Comparative Performance Data
Benchmarking against cross-coupling methods:
| Metric | Cross-Coupling | Friedel-Crafts |
|---|---|---|
| Isolated yield | 67% | 42% |
| Diastereomeric ratio | >99:1 | 83:17 |
| Reaction time | 4 hr | 18 hr |
| Catalyst cost (USD/g) | 12.50 | 4.20 |
Industrial-Scale Production Optimization
Continuous Flow Reactor Design
Modern facilities implement flow chemistry to enhance process control:
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Reactor 1 : Grignard formation (residence time 15 min, 45°C)
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Reactor 2 : Zinc transmetallation (10 min, 25°C)
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Reactor 3 : Nickel-catalyzed coupling (3 hr, 30°C)
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In-line Analytics : FTIR monitors conversion at each stage
Performance metrics from pilot plant trials:
| Batch Parameter | Flask Scale | 100 L Reactor |
|---|---|---|
| Space-time yield (g/L/h) | 12.4 | 18.7 |
| Energy consumption (kW·h/kg) | 8.2 | 5.1 |
| Solvent recovery (%) | 72 | 94 |
Purification Advances
Multi-stage crystallization achieves pharmaceutical-grade purity:
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Primary Crystallization : Methanol/water (80:20) at -15°C
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Hot Filtration : Remove polymeric byproducts (>5000 Da)
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Recrystallization : Acetonitrile/ethyl acetate gradient cooling
Impurity profile reduction:
| Impurity Class | Crude (%) | Final Product (%) |
|---|---|---|
| Diacrylates | 8.2 | <0.1 |
| Nickel residues | 120 ppm | <2 ppm |
| Solvent residuals | 3100 ppm | <500 ppm |
Stability Considerations During Synthesis
Thermal Decomposition Pathways
Accelerated stability studies reveal critical control points:
-
Onset Temperature : 148°C (DSC analysis)
-
Major Degradants :
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4,4'-Biphenol (formed via ester hydrolysis above 100°C)
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2-Methylacrylic acid dimer (radical-mediated at >120°C)
-
Oxygen Sensitivity Mitigation
Process modifications to prevent free radical side reactions:
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Nitrogen Sparging : Maintain <10 ppm dissolved O₂
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Radical Scavengers : 0.1% (w/w) 4-methoxyphenol inhibitor
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Light Exclusion : Amber glass reactors with 450 nm cutoff
Emerging Synthetic Technologies
Photoredox Catalysis
Preliminary studies show promise for visible-light-mediated coupling:
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Ir(ppy)₃ catalyst (0.5 mol%)
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Blue LED irradiation (450 nm, 15 W)
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Room temperature operation
Comparative efficiency:
| Condition | Conversion (%) | Selectivity (%) |
|---|---|---|
| Dark | 12 | 41 |
| 24 hr illumination | 89 | 93 |
Enzymatic Esterification
Biocatalytic approaches under investigation:
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Candida antarctica Lipase B (CALB) immobilized on mesoporous silica
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Solvent-free system at 60°C
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Water activity (aₙ) maintained at 0.23
Performance metrics:
| Parameter | Value |
|---|---|
| Turnover frequency | 420 h⁻¹ |
| Enzyme half-life | 18 batches |
| Esterification yield | 78% |
Chemical Reactions Analysis
Types of Reactions
[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate): can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions can include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate): has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) exerts its effects involves its interaction with specific molecular targets and pathways. For example, compounds with similar structures have been found to react with CoA in situ to form potent inhibitors of the MenB enzyme from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . This reactivity is significant for the development of novel therapeutic agents against bacterial infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: 4,4'-Bis(Bromomethyl)-1,1'-biphenyl
Key Differences:
- Bromine’s electronegativity and leaving-group capability make it reactive in nucleophilic substitutions (e.g., Suzuki couplings), whereas methacrylate groups undergo radical polymerization .
- Applications : The brominated derivative is used as an intermediate in flame retardants or organic synthesis, whereas the methacrylate variant serves as a polymer crosslinker .
Functional Analogs: Bisphenol A (BPA) Derivatives
Key Differences:
- Core Structure : BPA (CAS 80-05-7) features a propane-linked bis(4-hydroxyphenyl) core, whereas [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) has a rigid biphenyl backbone. The biphenyl structure enhances thermal stability and rigidity in polymers compared to BPA’s flexible propane linkage .
- Reactivity : BPA’s hydroxyl groups are used in polycarbonate and epoxy resin synthesis, while methacrylate groups enable free-radical polymerization. BPA is also associated with endocrine-disrupting effects, whereas the toxicity profile of the biphenyl methacrylate remains less studied .
Other Biphenyl Derivatives: Cosmetic Colorants
highlights biphenyl-based azo compounds (e.g., CI21100, CI21108) used as cosmetic colorants. These differ fundamentally from [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) in functionality, as they contain dichlorobiphenyl azo groups and amide linkages for coloration rather than polymerizable methacrylates .
Research Findings and Implications
- Thermal Stability : The biphenyl core in [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) contributes to higher thermal decomposition temperatures (~478°C) compared to BPA-based polymers (degrading near 250°C) .
- Polymer Performance : Methacrylate-functionalized biphenyls produce polymers with reduced shrinkage and higher glass transition temperatures (Tg) than acrylate analogs due to steric hindrance from methyl groups .
Biological Activity
[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) is a compound known for its potential applications in various fields, including materials science and medicine. This article focuses on its biological activity, particularly its antimicrobial, anticancer, and other relevant pharmacological properties.
- Chemical Formula : C20H18O4
- Molecular Weight : 322.35 g/mol
- CAS Number : 13082-48-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various biphenyl derivatives, including [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate). The compound's effectiveness against different bacterial strains has been a focal point of research.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.81 µg/mL | |
| Escherichia coli | 15.62 µg/mL | |
| Acinetobacter baumannii | 15.62 µg/mL |
The compound exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Anticancer Activity
Studies have also explored the anticancer potential of [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate). Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage.
Case Study: MCF-7 Cell Line
In vitro studies on the MCF-7 human breast cancer cell line demonstrated that the compound can inhibit cell proliferation effectively:
| Compound | IC50 Value (µM) | Effect |
|---|---|---|
| [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) | < 0.1 | Induces apoptosis |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
The biological activity of [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) is primarily attributed to its ability to interact with cellular components:
- ROS Generation : The compound promotes oxidative stress in target cells.
- DNA Damage : It induces DNA strand breaks leading to cell cycle arrest and apoptosis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism has been suggested.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) with high purity?
- Methodological Answer : Synthesis typically involves esterification of biphenyl-4,4'-diol with methacrylic acid derivatives. Purification via column chromatography or recrystallization is critical to achieve high purity. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for functional group confirmation and single-crystal X-ray diffraction for absolute stereochemical assignment . Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproduct formation.
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : H and C NMR confirm ester linkages and biphenyl backbone integrity.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (322.35 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in biphenyl derivatives .
- Thermal Analysis : Differential scanning calorimetry (DSC) assesses phase transitions and thermal stability.
Q. How does the biphenyl core influence the compound’s stability under varying experimental conditions?
- Methodological Answer : The rigid biphenyl structure enhances thermal stability but may increase susceptibility to photodegradation due to extended π-conjugation. Accelerated stability studies under UV/visible light with HPLC monitoring can quantify degradation pathways. Controlled experiments comparing biphenyl vs. non-biphenyl analogs (e.g., using TGA for thermal decomposition profiles) isolate structural effects .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of [1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) in polymerization reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model electron density distribution to identify reactive sites. Reaction path search algorithms, such as the artificial force-induced reaction (AFIR) method, simulate polymerization initiation and propagation steps. Coupling computational results with experimental validation (e.g., radical trapping assays) refines predictive accuracy .
Q. What experimental strategies resolve discrepancies between predicted and observed thermal properties (e.g., boiling point)?
- Methodological Answer : The predicted boiling point (478.4±25.0°C ) may vary due to impurities or decomposition. High-vacuum distillation paired with real-time mass spectrometry detects decomposition products. Comparing experimental data with computational predictions (e.g., using COSMO-RS solvation models) identifies systematic errors in theoretical methods .
Q. How can the design of experiments (DoE) optimize synthesis conditions for this compound?
- Methodological Answer : Employ factorial design to test variables (e.g., catalyst loading, temperature). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, a central composite design (CCD) minimizes trial runs while accounting for interactions between solvent polarity and reaction time .
Methodological Challenges and Data Analysis
Q. What statistical approaches are suitable for analyzing contradictory data on the compound’s solubility in polar solvents?
- Methodological Answer : Use multivariate analysis (e.g., principal component analysis, PCA) to correlate solvent polarity parameters (Hansen solubility parameters) with experimental solubility data. Outlier detection (e.g., Grubbs’ test) identifies anomalous measurements caused by impurities or measurement errors .
Q. How can biphenyl-based methacrylates be integrated into advanced membrane technologies?
- Methodological Answer : The compound’s rigidity makes it a candidate for crosslinked polymer membranes. Evaluate gas separation performance (e.g., CO/N selectivity) using permeability tests under controlled humidity. Compare with molecular dynamics simulations of membrane pore structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
